
Bis(2-methoxyethyl) sebacate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methoxyethyl) sebacate: is an organic compound with the molecular formula C16H30O6 . It is an ester derived from sebacic acid and 2-methoxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(2-methoxyethyl) sebacate can be synthesized through the esterification of sebacic acid with 2-methoxyethanol. The reaction typically involves heating sebacic acid with an excess of 2-methoxyethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes. These processes are designed to optimize the yield and purity of the product while minimizing the production of by-products. The use of high-purity reactants and efficient separation techniques, such as distillation, are crucial in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-methoxyethyl) sebacate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester groups are exchanged with other alcohols.
Common Reagents and Conditions:
Esterification: Sebacic acid and 2-methoxyethanol in the presence of an acid catalyst.
Hydrolysis: Water and a base or acid catalyst to break the ester bonds.
Transesterification: Other alcohols in the presence of a catalyst, such as sodium methoxide.
Major Products Formed:
Esterification: this compound and water.
Hydrolysis: Sebacic acid and 2-methoxyethanol.
Transesterification: New esters and 2-methoxyethanol.
Applications De Recherche Scientifique
Chemistry: Bis(2-methoxyethyl) sebacate is used as a plasticizer in the production of polymers, enhancing their flexibility and durability. It is also employed in the synthesis of other organic compounds through transesterification reactions .
Biology and Medicine: In biological research, this compound is used as a solvent for various biochemical assays. Its low toxicity and biocompatibility make it suitable for use in drug delivery systems and other biomedical applications .
Industry: The compound is used as a lubricant and plasticizer in the manufacturing of plastics, resins, and coatings. Its ability to improve the mechanical properties of materials makes it valuable in various industrial applications .
Mécanisme D'action
Mechanism of Action: The primary mechanism by which bis(2-methoxyethyl) sebacate exerts its effects is through its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces, increasing the flexibility and workability of the material. In biological systems, it acts as a solvent, facilitating the dissolution and transport of various compounds .
Molecular Targets and Pathways: In industrial applications, the molecular targets are the polymer chains, where this compound interacts with the polymer matrix. In biological systems, it interacts with cellular membranes and proteins, enhancing the solubility and bioavailability of drugs .
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl) sebacate: Another ester of sebacic acid, used primarily as a plasticizer and lubricant.
Bis(2-methoxyethyl) phthalate: A similar ester used in plasticizers and solvents.
Uniqueness: Bis(2-methoxyethyl) sebacate is unique due to its specific ester groups, which provide distinct solubility and plasticizing properties compared to other esters. Its low toxicity and biocompatibility also make it preferable for certain biomedical applications .
Propriétés
Numéro CAS |
71850-03-8 |
|---|---|
Formule moléculaire |
C16H30O6 |
Poids moléculaire |
318.41 g/mol |
Nom IUPAC |
bis(2-methoxyethyl) decanedioate |
InChI |
InChI=1S/C16H30O6/c1-19-11-13-21-15(17)9-7-5-3-4-6-8-10-16(18)22-14-12-20-2/h3-14H2,1-2H3 |
Clé InChI |
JGDURTCBAJOZDJ-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(=O)CCCCCCCCC(=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
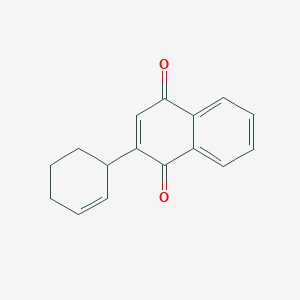
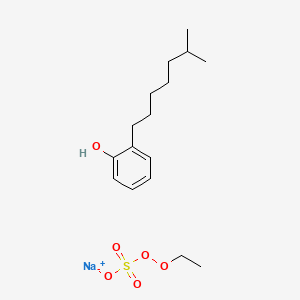

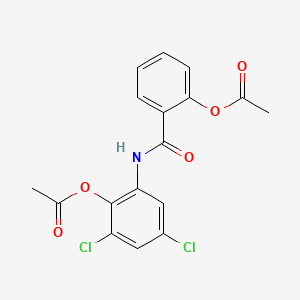
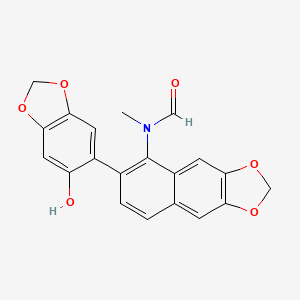
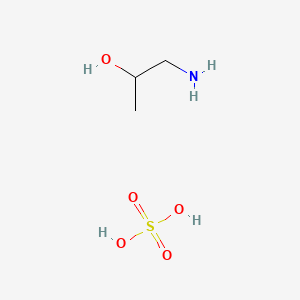
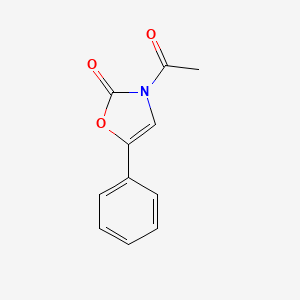
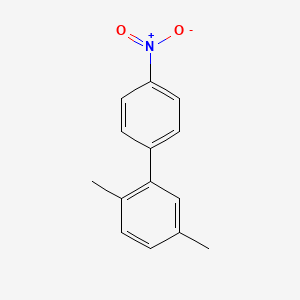
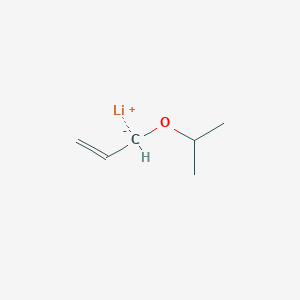
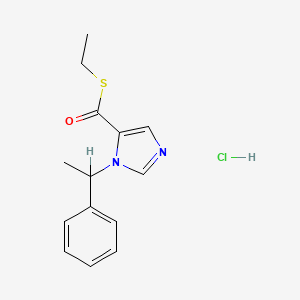
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14472169.png)
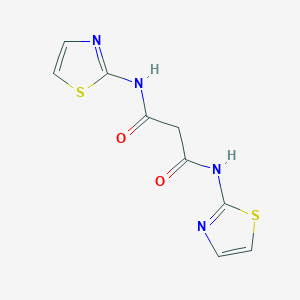
![4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine](/img/structure/B14472183.png)
